8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
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Overview
Description
8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a quinoline ring substituted with a fluorine atom and a boronic ester group. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for carbon atoms, allowing it to form stable bonds with various substrates. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 8-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which affects its chemical reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group, making it useful in different synthetic applications compared to the quinoline derivative.
The uniqueness of this compound lies in its combination of a fluorine-substituted quinoline ring and a boronic ester group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H17BFNO2 |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
8-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-9-18-13-10(11)6-5-7-12(13)17/h5-9H,1-4H3 |
InChI Key |
YXVIPBAMJTXUNJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=NC=C2)F |
Origin of Product |
United States |
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